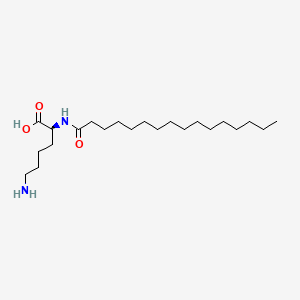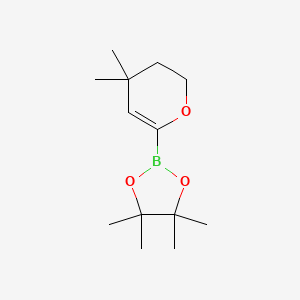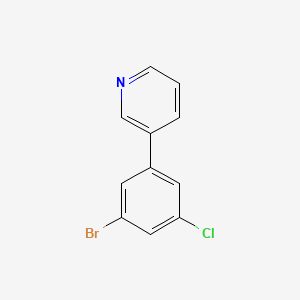
3-(3-Bromo-5-chlorophenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-5-chlorophenyl)pyridine is an organic compound with the molecular formula C11H7BrClN It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-chlorophenyl)pyridine typically involves the halogenation of a phenylpyridine precursor. One common method is the bromination of 3-(5-chlorophenyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
3-(3-Bromo-5-chlorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the halogens.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
科学的研究の応用
3-(3-Bromo-5-chlorophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes for studying biological processes.
Catalysis: The compound acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
作用機序
The mechanism of action of 3-(3-Bromo-5-chlorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, affecting its pharmacological profile. In materials science, the compound’s electronic properties are crucial for its function in devices like LEDs, where it facilitates charge transport and emission processes.
類似化合物との比較
Similar Compounds
3-(3-Chlorophenyl)pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-(3-Bromophenyl)pyridine:
3-(3-Bromo-5-fluorophenyl)pyridine: Contains a fluorine atom instead of chlorine, leading to variations in electronic properties.
Uniqueness
3-(3-Bromo-5-chlorophenyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and electronic characteristics. This dual halogenation allows for versatile functionalization and enhances the compound’s utility in various applications, from drug design to materials science.
特性
分子式 |
C11H7BrClN |
|---|---|
分子量 |
268.53 g/mol |
IUPAC名 |
3-(3-bromo-5-chlorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrClN/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H |
InChIキー |
WAQLMAFHYBDROI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


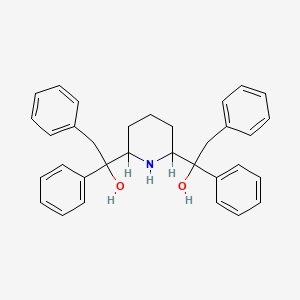

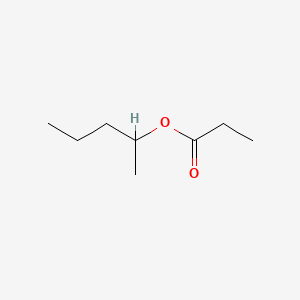
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
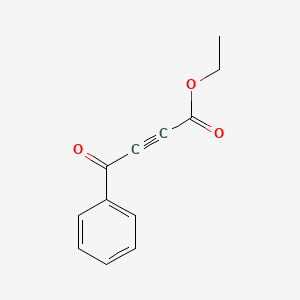

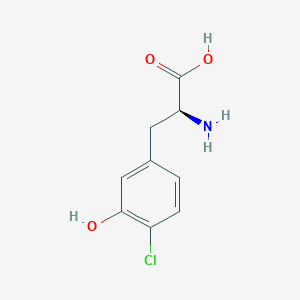
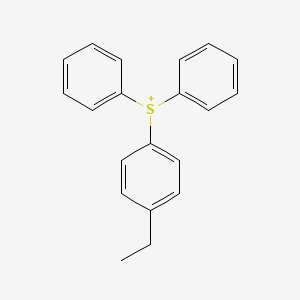
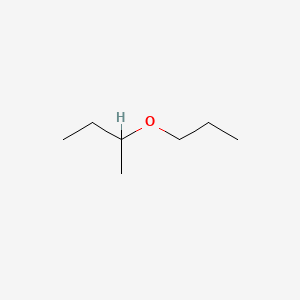
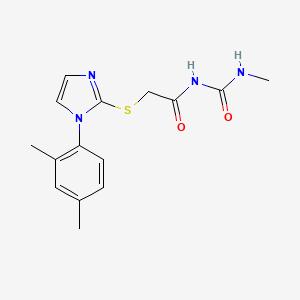
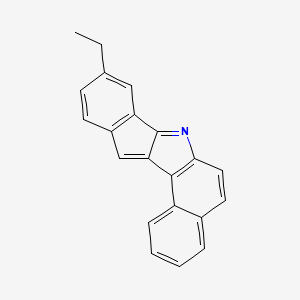
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
